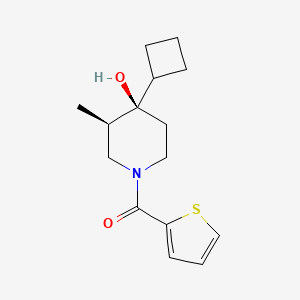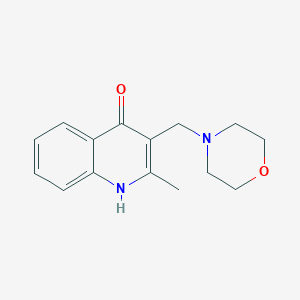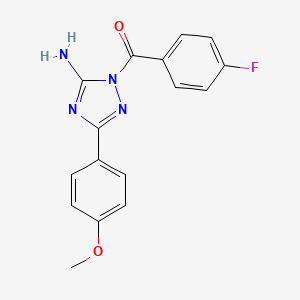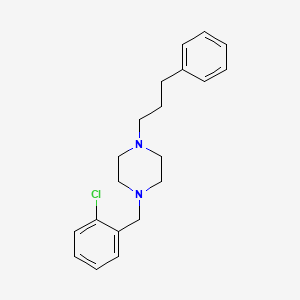![molecular formula C18H16ClN5O B5619923 2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5619923.png)
2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine and related derivatives often involves multi-step reactions, starting from basic chemical precursors. In one study, a series of pyrano[2,3-d]pyrimidine scaffolds were synthesized, showing the versatility of pyrimidine synthesis in producing a wide range of chemical structures with varying substituents and functional groups (El‐Sayed et al., 2021). Another example includes the synthesis of 4-(anilino)pyrrole-2-carboxamides, indicating a method for developing compounds with potential biological activities (Wakabayashi et al., 2008).
Molecular Structure Analysis
Studies on pyrimidine derivatives often reveal their planar molecular structures and how substituents affect their electronic and spatial configurations. For instance, Trilleras et al. (2009) discussed the isostructural nature of certain pyrimidine derivatives, highlighting their planar structure and hydrogen bonding patterns (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to diverse functionalities. Steinlin and Vasella (2009) described acylation and 1,3-dipolar cycloaddition reactions involving pyrimidine derivatives, showcasing their chemical versatility (Steinlin & Vasella, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-anilino-N-[(6-chloropyridin-3-yl)methyl]-N-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c1-24(12-13-7-8-16(19)20-9-13)17(25)14-10-21-18(22-11-14)23-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBMKJADYHQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-5-[2-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5619846.png)

![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)


![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)
![5-formyl-1-phenyl-4-[4-(4-pyridinyl)-1-pyridiniumyl]-1H-imidazol-2-olate](/img/structure/B5619899.png)


![3-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5619925.png)

![5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5619932.png)